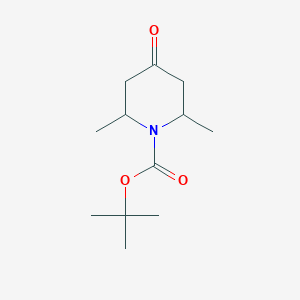

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBYGASBXODWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732622 | |

| Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604010-24-4 | |

| Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Protection of 2,6-Dimethyl-4-oxopiperidine

One established method involves the direct reaction of 2,6-dimethyl-4-oxopiperidine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine (TEA). This process typically occurs under anhydrous conditions to prevent hydrolysis of the reactive chloroformate reagent.

2,6-Dimethyl-4-oxopiperidine + Boc2O + Base → tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or similar tertiary amines

- Temperature: Maintained at 0°C to room temperature

- Time: Typically 2–4 hours

- The use of anhydrous solvents is critical to prevent hydrolysis.

- The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the Boc anhydride.

Multi-step Synthesis via Intermediate Formation

Alternatively, a multi-step route involves initial formation of the piperidine ring with desired methyl substitutions, followed by protection:

- Preparation of 2,6-dimethyl-4-oxopiperidine via cyclization of suitable precursors such as amino acids or diketones.

- Protection of the nitrogen atom with tert-butyl chloroformate in the presence of a base, under controlled temperature.

- Solvent: Typically THF or DCM

- Reagents: Boc2O, TEA

- Temperature: 0°C to 25°C

- Duration: 1–3 hours

This method is favored in industrial settings due to its scalability and high yield.

Reaction Optimization and Data

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DCM, THF | Anhydrous conditions essential |

| Base | Triethylamine (TEA), DIPEA | To scavenge HCl formed |

| Temperature | 0°C to 25°C | Lower temperatures favor selectivity |

| Reaction Time | 2–24 hours | Extended times improve conversion |

Research Findings:

- The reaction in THF at 0°C followed by stirring at room temperature yields high purity products with yields exceeding 90%.

- Use of excess Boc2O (1.2–1.5 equivalents) ensures complete protection.

- Purification via flash chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) results in high-purity tert-butyl derivatives.

Notable Research and Patents

Patent WO2014200786A1 :

- Describes a process involving contacting lactones with sulfonyl halides and tertiary amines in solvents like DCE, THF, or acetonitrile at 25°C to 100°C.

- Emphasizes the importance of solvent choice and temperature control to optimize yield and selectivity.

- Mentions the use of protecting groups such as Boc in subsequent steps, aligning with the synthesis of this compound.

Research on N-Protection Reactions:

- The synthesis of related piperidine derivatives often involves initial formation of the piperidine ring, followed by selective protection of the nitrogen atom.

- Use of Boc2O with catalysts like DMAP in THF at 0°C to room temperature is common, achieving yields >80%.

Green Chemistry Approach:

- Du et al. (2024) describe a chemoselective N-Boc protection using tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate, emphasizing environmentally friendly reagents and conditions.

Summary of Preparation Methodology

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2,6-Dimethyl-4-oxopiperidine | Dry solvent (THF/DCM), base (TEA), 0°C | Formation of free piperidine core |

| 2 | Boc2O | Same solvent, room temperature | N-protection of nitrogen, forming tert-butyl carbamate |

| 3 | Purification | Chromatography or recrystallization | High purity this compound |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions at the piperidine ring or the tert-butyl ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various conditions, particularly in the realm of pain management and neurological disorders.

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of piperidine derivatives. Its reactivity can be harnessed to create more complex molecules that are essential in drug discovery and development .

Biological Studies

Studies have shown that derivatives of this compound may exhibit biological activity against certain diseases. For instance, research into its analogs has indicated potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation .

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of polymers and coatings that require specific mechanical or thermal properties.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The piperidine ring and the tert-butyl ester group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

(2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS 1003843-30-8)

- Molecular Formula: C₁₄H₂₅NO₃ (estimated).

- Key Differences : Replaces methyl groups at positions 2 and 6 with ethyl substituents.

- Implications : Increased steric bulk from ethyl groups may reduce solubility in polar solvents and hinder nucleophilic attack at the 4-ketone. The "rel" designation indicates a racemic mixture, contrasting with enantiopure forms of the target compound .

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4)

- Molecular Formula: C₁₁H₁₉NO₃.

- Key Differences : Lacks a methyl group at position 6, resulting in a less symmetric structure.

- Implications : Reduced steric hindrance compared to the target compound may enhance reactivity at the ketone or carbamate group .

Functional Group Variations at Position 4

tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8)

- Molecular Formula: C₁₂H₁₆F₃NO₃.

- Key Differences : Replaces the 4-ketone with a trifluoroacetyl group.

- This modification also introduces significant polarity and metabolic stability differences compared to the target compound .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Estimated based on structural analogy.

Implications of Structural Differences

- Steric Effects : Ethyl and methyl substituents modulate steric accessibility, impacting reaction rates in catalytic processes or coupling reactions.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) alter electronic density, influencing regioselectivity in synthetic pathways.

- Stereochemical Considerations : Enantiopure variants (e.g., (2R,6S)-configuration) may exhibit distinct biological activity or chiral recognition in asymmetric synthesis compared to racemic analogs .

Biological Activity

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester group and two methyl groups on the piperidine ring, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H21NO3

- Molecular Weight : 239.32 g/mol

- CAS Number : 604010-24-4

The biological activity of this compound primarily involves its interaction with various molecular targets, influencing biochemical pathways through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK). Inhibition of NAMPT affects NAD levels, which are crucial for cellular metabolism and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of piperidine compounds can inhibit cancer cell growth. For example, related compounds have shown IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating significant anticancer potential .

- Analgesic and Anti-inflammatory Properties : As a precursor in drug development, it is being investigated for its potential therapeutic applications in pain relief and inflammation reduction.

- Structural Activity Relationship Studies : The compound is utilized in studies to understand the structure-activity relationships of piperidine derivatives, helping to elucidate how modifications affect biological activity.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of related piperidine derivatives against multiple cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma) cells. The results indicated that certain derivatives exhibited selective killing properties towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), demonstrating their potential as targeted anticancer agents .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) to evaluate critical factors (e.g., reaction temperature, stoichiometry, solvent polarity). For example, analogous tert-butyl carbamate syntheses use ice-cooled conditions (0–5°C) to minimize side reactions and stabilize intermediates . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for purification, as demonstrated in piperidine carboxylate derivatives . Purity validation via HPLC or GC-MS is essential, with target thresholds ≥95% .

Q. What analytical techniques are most reliable for characterizing tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate?

- Methodological Answer :

- NMR : H and C NMR should confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for quaternary carbon) and ketone (δ ~205–210 ppm for C). Piperidine ring protons typically appear between δ 2.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H] expected at m/z 256.18 for CHNO) .

- X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, though data collection requires high-quality single crystals .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion. Contaminated areas must be deactivated with ethanol or isopropanol .

Q. How does the compound’s stability vary under different solvent systems?

- Methodological Answer : Stability studies in polar aprotic solvents (e.g., DMF, DMSO) show increased degradation rates at room temperature due to nucleophilic attack on the carbamate group. Non-polar solvents (e.g., dichloromethane, toluene) enhance stability. Accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring is recommended .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during functionalization of the piperidine ring?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can control stereochemistry at C2 and C6. For example, enantioselective alkylation of 4-oxopiperidine intermediates has been achieved using Evans’ oxazolidinones . Dynamic NMR or circular dichroism (CD) should confirm stereochemical outcomes .

Q. How can mechanistic studies elucidate degradation pathways under oxidative conditions?

- Methodological Answer : Radical scavengers (e.g., TEMPO) and LC-MS/MS can identify degradation products. For instance, tert-butyl carbamates degrade via β-elimination under acidic/oxidative conditions, releasing CO and forming imine intermediates . Kinetic studies under Fenton-like conditions (Fe/HO) may reveal hydroxyl radical-mediated pathways .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the carbonyl group’s electrophilicity can be quantified using Fukui indices, guiding site-specific modifications . Molecular dynamics simulations further assess solvent effects on reaction barriers .

Q. How do conflicting crystallographic data (e.g., bond length discrepancies) arise, and how are they resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.